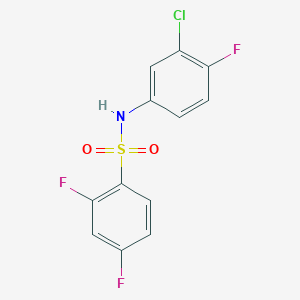![molecular formula C23H29N3O2 B263134 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that this compound may have neuroprotective effects by reducing inflammation in the brain.
Biochemical and Physiological Effects
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been found to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments is its potential anticancer properties. This compound may be useful in studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
未来方向
There are several future directions for research on 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. One direction is to study the potential use of this compound in combination with other anticancer drugs to improve cancer treatment outcomes. Another direction is to study the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
合成方法
The synthesis of 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been achieved using different methods. One method involves the reaction of 4-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide with dimethylamine in the presence of a palladium catalyst. Another method involves the reaction of N-(1,2,3,4-tetrahydroquinolin-6-yl)-4-aminobenzamide with dimethylformamide dimethyl acetal and 2,2-dimethylpropanoic acid in the presence of a catalyst.
科学研究应用
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its effects on cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
属性
产品名称 |
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)22(28)26-14-6-7-17-15-18(10-13-20(17)26)24-21(27)16-8-11-19(12-9-16)25(4)5/h8-13,15H,6-7,14H2,1-5H3,(H,24,27) |
InChI 键 |
XDZLIKRLYNCMRV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
规范 SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)